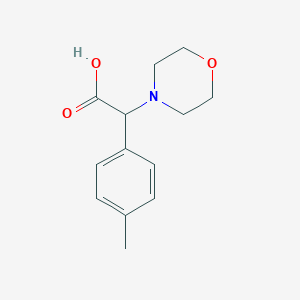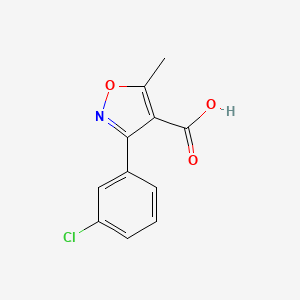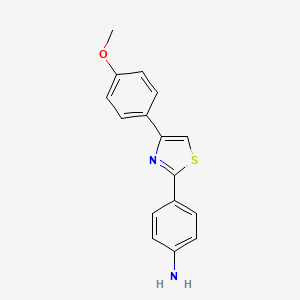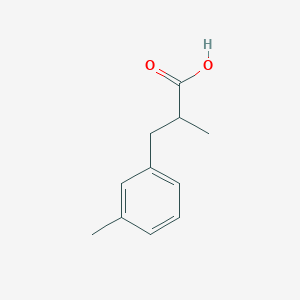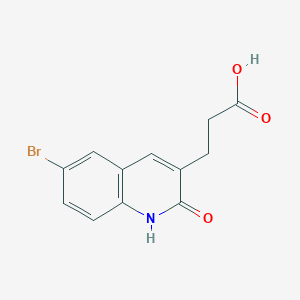![molecular formula C9H8N2O B1371901 6-Méthyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde CAS No. 1000342-16-4](/img/structure/B1371901.png)
6-Méthyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gestion du diabète
Ce composé a été trouvé pour réduire les niveaux de glucose dans le sang, ce qui peut être bénéfique dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée. Cela comprend des conditions telles que l'hyperglycémie, le diabète de type 1, le diabète dû à l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension artérielle .
Thérapie anticancéreuse
Les dérivés de pyrrolopyridine ont montré un potentiel en thérapie anticancéreuse en raison de leurs activités anticancéreuses. Ils peuvent être utilisés dans la conception de nouveaux traitements ciblant des types spécifiques de cancer .
Troubles du système nerveux
Ces composés ont des applications dans le traitement des maladies du système nerveux en raison de leur activité biologique qui affecte les voies neuronales et les fonctions .
Maladies du système immunitaire
Les effets immunomodulateurs des dérivés de pyrrolopyridine en font des candidats pour le traitement de diverses maladies du système immunitaire .
Traitement antituberculeux
Il existe des preuves suggérant que les dérivés de pyrrolopyridine peuvent être utilisés dans la thérapie antituberculeuse, offrant une nouvelle voie pour lutter contre la tuberculose .
Applications antivirales
Les propriétés antivirales de ces composés ouvrent des possibilités pour leur utilisation dans le traitement des infections virales .
Inhibition du récepteur du facteur de croissance des fibroblastes (FGFR)
Le motif 1H-pyrrolo[2,3-b]pyridine a été utilisé comme un liant de charnière dans la conception d'inhibiteurs de FGFR, qui sont cruciaux dans le développement de traitements pour les maladies où FGFR joue un rôle clé .
Développement pharmaceutique
Les hétérocycles azotés comme les dérivés de pyrrolopyridine sont largement utilisés dans les produits pharmaceutiques en raison de leurs propriétés bioactives. Ils sont des composants clés dans le développement de nouveaux médicaments et traitements .
Mécanisme D'action
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to influence glucose uptake into muscle and fat cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to have high gastrointestinal absorption .
Result of Action
The molecular and cellular effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to reduce blood glucose levels without affecting the concentration of circulating insulin .
Action Environment
The action, efficacy, and stability of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, storage temperature can affect the stability of similar compounds .
Analyse Biochimique
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The interaction between 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. Moreover, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can affect the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs, leading to the inhibition of these receptors . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can lead to sustained inhibition of cellular functions, which may be beneficial for prolonged experimental studies.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes and pathways . At higher doses, it may cause adverse effects such as toxicity and off-target interactions. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be further studied for their biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or compartments. Its distribution can affect its overall efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOWLWBHEFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646793 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-16-4 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


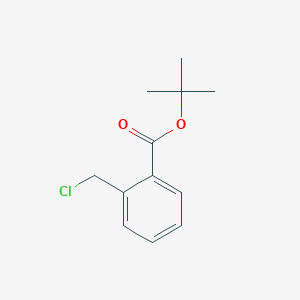
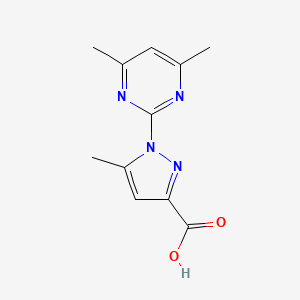
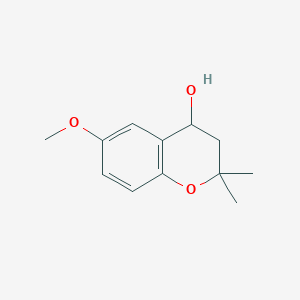
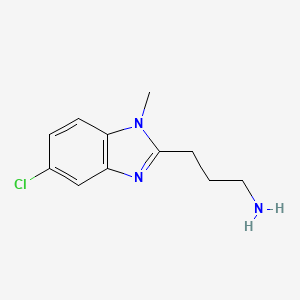
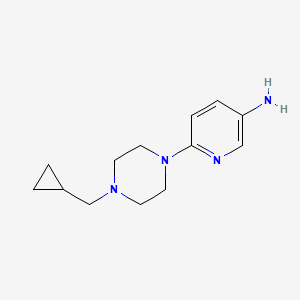
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
